molecular formula C9H7NS B1198823 2-(2-Thienyl)pyridine CAS No. 3319-99-1

2-(2-Thienyl)pyridine

Cat. No. B1198823
CAS RN: 3319-99-1
M. Wt: 161.23 g/mol
InChI Key: QLPKTAFPRRIFQX-UHFFFAOYSA-N
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Patent
US05185363

Procedure details

To a solution of thiophene (4.7 mL, 59.4 mmole) at 0° C. was added 2.5M n-butyllithium (24 mL, 59.4 mmole) dropwise via syringe. The solution was stirred 3 h and was transferred via cannula into a stirred solution of zinc chloride (8.6 g, 63.4 mmole) in 60 mL THF at room temperature. This solution was stirred for 1 h and was transferred via cannula into a stirred solution of 2-bromopyridine (3.8 mL, 39.6 mmole) and tetrakis-triphenylphosphine palladium (0.22 g, 0.2 mmole) in 100 mL of THF. The solution was stirred overnight at room temperature and was then quenched with saturate ammonium chloride solution (100 mL) and extracted with ether (3×100 mL). The ether extracts were washed with brine (1×100 mL), dried over MgSO4, filtered and concentrated to yield 8.4 g of crude residue. The material was chromatographed (silica gel, 10% ether/hexanes) to yield 5.0 g (78%) of a pale yellow solid.
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two
[Compound]
Name
tetrakis-triphenylphosphine palladium
Quantity
0.22 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
8.6 g
Type
catalyst
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.C([Li])CCC.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1>C1COCC1.[Cl-].[Zn+2].[Cl-]>[N:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[C:2]1[S:1][CH:5]=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
4.7 mL
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
24 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
3.8 mL
Type
reactant
Smiles
BrC1=NC=CC=C1
Step Three
Name
tetrakis-triphenylphosphine palladium
Quantity
0.22 g
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8.6 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This solution was stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The solution was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was then quenched with saturate ammonium chloride solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×100 mL)
WASH
Type
WASH
Details
The ether extracts were washed with brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 8.4 g of crude residue
CUSTOM
Type
CUSTOM
Details
The material was chromatographed (silica gel, 10% ether/hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.